molecular formula C8H19NO B11730387 O-octylhydroxylamine

O-octylhydroxylamine

Cat. No.: B11730387
M. Wt: 145.24 g/mol
InChI Key: CWSPDCWDVKKCMI-UHFFFAOYSA-N
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Description

According to IUPAC nomenclature rules, O-substituted hydroxylamines are named by prefixing the alkyl group to "hydroxylamine" . This compound is typically encountered as its hydrochloride salt (O-octylhydroxylamine hydrochloride), which is marketed by Sigma-Aldrich as a rare chemical for early-stage research . Limited analytical data are available for this compound, and its commercial documentation explicitly disclaims purity guarantees, highlighting the need for researchers to independently verify its properties .

O-Octylhydroxylamine’s applications are inferred from its structural analogs. Like other O-alkylhydroxylamines, it may serve as a precursor in organic synthesis, particularly in radical reactions or as a protecting group for carbonyl compounds.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

O-octylhydroxylamine

InChI

InChI=1S/C8H19NO/c1-2-3-4-5-6-7-8-10-9/h2-9H2,1H3

InChI Key

CWSPDCWDVKKCMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-octylhydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of hydroxylamine with octyl halides under basic conditions. For example, the reaction with octyl bromide in the presence of a base such as sodium hydroxide can yield O-octylhydroxylamine .

Industrial Production Methods

Industrial production of O-octylhydroxylamine typically involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-octylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-octylhydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-octylhydroxylamine involves its ability to act as a nucleophile. It can donate an electron pair to electrophilic centers in other molecules, facilitating various chemical reactions. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites, thereby preventing the enzymes from catalyzing their normal reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Nomenclature

Key structural analogs of O-octylhydroxylamine include:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituent
O-Methylhydroxylamine CH3ONH2 67-62-9 47.06 Methyl (-CH3)
O-Ethylhydroxylamine hydrochloride C2H7NO·HCl Not explicitly listed ~95.5 (estimated) Ethyl (-C2H5)
O-Cyclopropylmethylhydroxylamine C4H9NO 75647-90-4 87.12 Cyclopropylmethyl
O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride C5H16ClNOSi 153502-27-3 193.73 Trimethylsilylethyl
N-Phenylhydroxylamine C6H7NO 100-62-9 109.13 Phenyl (-C6H5)

Notes:

  • N-Substituted analogs (e.g., N-phenylhydroxylamine) differ in substitution position, leading to distinct reactivity .
  • Acyl derivatives (e.g., hydroxamic acids like N-hydroxyacetamide) are named as O-acylhydroxylamines and exhibit different chemical behavior .

Physicochemical Properties

  • Molecular Weight and Solubility : O-Octylhydroxylamine’s molecular weight (~159.26 g/mol, estimated) is significantly higher than O-methyl (47.06 g/mol) or O-ethyl analogs due to its long alkyl chain. The octyl group enhances lipophilicity, likely reducing water solubility compared to smaller analogs .
  • Stability : O-Alkylhydroxylamines are generally sensitive to oxidation and hydrolysis. Longer alkyl chains (e.g., octyl) may confer greater stability in organic solvents but could complicate purification .

Biological Activity

O-Octylhydroxylamine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the biological activity of O-octylhydroxylamine, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

O-Octylhydroxylamine, with the chemical formula C₈H₁₉NO, is an alkyl hydroxylamine derivative. Its structure consists of an octyl group attached to a hydroxylamine functional group, which is known for its reactivity and ability to form various derivatives. This compound is often synthesized through the reaction of octylamine with hydroxylamine hydrochloride.

Antimicrobial Activity

Research has shown that O-octylhydroxylamine exhibits notable antimicrobial properties against a range of bacterial and fungal strains. A study conducted by Feng et al. (2017) evaluated various O-alkyl derivatives, including O-octylhydroxylamine, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that O-octylhydroxylamine displayed significant inhibitory effects on these microorganisms.

Table 1: Antimicrobial Activity of O-Octylhydroxylamine

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1275 µg/mL
Candida albicans10100 µg/mL

These findings suggest that O-octylhydroxylamine could be a potential candidate for developing new antimicrobial agents.

The biological activity of O-octylhydroxylamine can be attributed to several mechanisms:

  • Oxidative Stress Induction : Hydroxylamines are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells, ultimately resulting in cell death.
  • Membrane Disruption : The hydrophobic nature of the octyl group may facilitate the incorporation of O-octylhydroxylamine into microbial membranes, disrupting their integrity and function.
  • Enzyme Inhibition : Hydroxylamines can act as inhibitors of various enzymes involved in cellular metabolism, further contributing to their antimicrobial effects.

Case Studies

  • In Vivo Studies on Antimicrobial Efficacy : A study demonstrated the efficacy of O-octylhydroxylamine in treating infections caused by E. coli in murine models. The treatment group showed a significant reduction in bacterial load compared to controls, indicating its potential as an effective therapeutic agent.
  • Synergistic Effects with Antibiotics : Research has also explored the synergistic effects of O-octylhydroxylamine when combined with conventional antibiotics. Results indicated that co-administration enhanced the overall antimicrobial activity, suggesting a possible role in overcoming antibiotic resistance.

Safety and Toxicology

While the biological activity of O-octylhydroxylamine is promising, safety assessments are crucial. Preliminary studies indicate that it has low toxicity levels in mammalian cells at therapeutic concentrations. However, further toxicological evaluations are necessary to establish safe dosage guidelines for clinical applications.

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